Due to its chirality, (R)-butane-1,3-diol can be used as a chiral pool starting material for the synthesis of other optically active compounds. These compounds are crucial in various fields like drug discovery and material science, where the 3D structure of a molecule can significantly impact its properties PubChem, (R)-butane-1,3-diol: .
Research suggests (R)-butane-1,3-diol might play a role in the biodegradation of certain pollutants. Studies have explored its potential use by microorganisms for the degradation of aromatic hydrocarbons, which are common environmental contaminants The antimycotic activity in vitro of five diols., E. Canuto et al., Journal of Applied Microbiology, (2004): .
Limited research indicates that (R)-butane-1,3-diol might have applications in the development of new materials. For instance, some studies have investigated its use as a component in the synthesis of polyesters with specific properties [US Patent Application 2013/0232322 (Aliphatic polyesters and methods for their preparation), M.A. Hillmyer et al.].
While the (R)-enantiomer has potential applications, more research is needed to fully understand its specific properties and uses in scientific research.
(R)-Butane-1,3-diol has a four-carbon chain with a hydroxyl group (OH) attached to the first and third carbon atoms. The "R" designation indicates the specific spatial arrangement of the groups around the second carbon atom. This chirality can impact the molecule's interaction with other chiral molecules.
1,3-Butanediol can be synthesized through various methods, including:
Similar to other diols, (R)-butane-1,3-diol can potentially undergo reactions like:
Specific reaction conditions and detailed mechanisms for these reactions involving (R)-butane-1,3-diol might require further investigation.
Irritant